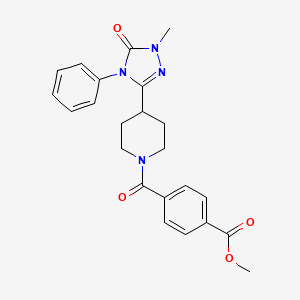

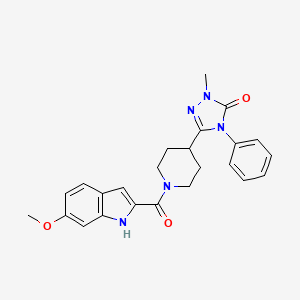

methyl 4-(4-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

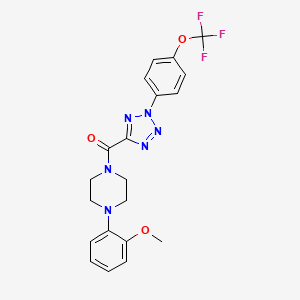

The compound is a complex organic molecule that likely contains a 1,2,4-triazole ring, a common structure in medicinal chemistry . Triazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .

Synthesis Analysis

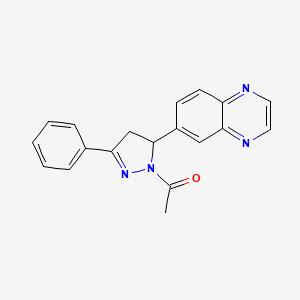

While specific synthesis methods for this compound were not found, similar compounds such as pyrazoles and quinazolines have been synthesized through various methods . For instance, one method involves the condensation reaction of 3-oxo-2- (phenyl-hydrazono)butanate and S-methyl-dithio-carbazate .

Molecular Structure Analysis

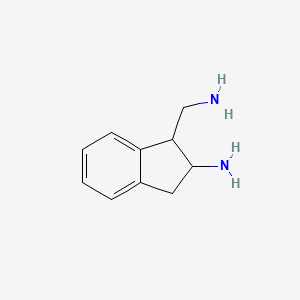

The molecular structure of similar compounds often involves intra-molecular hydrogen bonds, which can stabilize the compound’s form . For example, an intra-molecular N-H⋯O interaction can generate an S (6) ring, which stabilizes the enamine-keto form of the compound .

Scientific Research Applications

Crystallographic Analysis

- X-ray Crystallography : The compound's structural characteristics have been elucidated using single crystal X-ray diffraction analysis. Such studies contribute to understanding the molecular conformation, bonding, and crystal packing, which are crucial for designing compounds with desired physical and chemical properties (Little et al., 2008).

Synthetic Applications

- Synthesis and Antimicrobial Activities : Novel triazole derivatives, including those similar to the target compound, have been synthesized and evaluated for their antimicrobial activities. The synthesis involves reactions of various ester ethoxycarbonylhydrazones with primary amines, leading to compounds with potential as antimicrobial agents (Bektaş et al., 2007).

Pharmacological Research

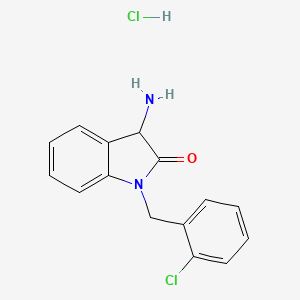

- Oxindole Synthesis : The compound is mentioned as part of a broader study on oxindole synthesis via palladium-catalyzed CH functionalization, which is a critical reaction in medicinal chemistry synthesis, highlighting the compound's relevance in developing serine palmitoyl transferase enzyme inhibitors (Magano et al., 2014).

Material Science

- Mesomorphic Behaviour and Photo-luminescent Property : Research on 1,3,4-oxadiazole derivatives indicates their application in material science, particularly in understanding mesomorphic behavior and photoluminescent properties. Such studies are essential for developing new materials for electronic and optical applications (Han et al., 2010).

Mechanism of Action

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and ionic interactions .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, which is the proportion of the drug that enters the circulation and can have an active effect .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s structure, its interactions with its targets, and its overall biological activity .

Properties

IUPAC Name |

methyl 4-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-25-23(30)27(19-6-4-3-5-7-19)20(24-25)16-12-14-26(15-13-16)21(28)17-8-10-18(11-9-17)22(29)31-2/h3-11,16H,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BADZTGVRUNIXTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3,6,7-tetramethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetic acid](/img/structure/B2358848.png)

![2-Amino-[1,3]thiazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2358851.png)

![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-(4-chloro-3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B2358855.png)

![N-(4-fluorobenzyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2358860.png)

![N-[3-[4-(2,6-Difluorophenyl)-4-hydroxypiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2358864.png)